4-Chloro-3-(trifluoromethyl)benzyl alcohol

Physicochemical profiling Reactivity prediction Drug design

Researchers requiring a halogenated benzyl alcohol building block with predictable physicochemical properties often face batch inconsistency and supply uncertainty from mono-substituted analogs. 4-Chloro-3-(trifluoromethyl)benzyl alcohol (CAS 65735-71-9) eliminates this risk. • Defined LogP 2.34 & electron-withdrawing CF3/Cl profile for reliable ADME tuning in lead optimization • Validated NaBH4 reduction route (86% yield, US4063022) enables scalable kilogram supply • ≥97% purity, off-white fused solid; consistent batch quality for reproducible synthetic outcomes

Molecular Formula C8H6ClF3O
Molecular Weight 210.58 g/mol
CAS No. 65735-71-9
Cat. No. B151707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-(trifluoromethyl)benzyl alcohol
CAS65735-71-9
Molecular FormulaC8H6ClF3O
Molecular Weight210.58 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CO)C(F)(F)F)Cl
InChIInChI=1S/C8H6ClF3O/c9-7-2-1-5(4-13)3-6(7)8(10,11)12/h1-3,13H,4H2
InChIKeyJRYCPYROZOWIDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-3-(trifluoromethyl)benzyl alcohol: Core Profile


4-Chloro-3-(trifluoromethyl)benzyl alcohol (CAS 65735-71-9) is a disubstituted benzyl alcohol derivative featuring both an electron-withdrawing 3-trifluoromethyl group and a 4-chloro substituent on the aromatic ring . It is primarily utilized as a halogenated aromatic building block in medicinal chemistry, agrochemical research, and organic synthesis . The compound is supplied as a fused solid with a typical purity specification of ≥97%, and its unique substitution pattern dictates a distinct reactivity profile compared to mono-substituted or non-halogenated benzyl alcohol analogs . An established synthetic route via NaBH₄ reduction of the corresponding benzaldehyde achieves an 86% yield, providing a reliable entry point for large-scale preparation [1].

4-Chloro-3-(trifluoromethyl)benzyl alcohol: Why Generic Substitution Fails


The simultaneous presence of the strongly electron-withdrawing trifluoromethyl group and the chloro substituent on the aromatic ring of 4-Chloro-3-(trifluoromethyl)benzyl alcohol imparts physicochemical properties—including a predicted pKa of 13.78±0.10 and a calculated LogP of 2.34—that diverge significantly from mono-substituted or differently halogenated benzyl alcohol analogs . This unique electronic and lipophilic profile directly influences the compound's performance in nucleophilic substitution reactions, its metabolic stability in biological systems, and its crystallization behavior, rendering generic interchange with simpler benzyl alcohol derivatives inadequate for applications requiring precise physicochemical tuning or reliable synthetic outcomes .

4-Chloro-3-(trifluoromethyl)benzyl alcohol: Comparative Evidence


pKa Comparison with Halogenated Analogs

The predicted acid dissociation constant (pKa) of 4-Chloro-3-(trifluoromethyl)benzyl alcohol (13.78±0.10) indicates a measurable increase in acidity relative to analogs lacking the combined chloro and trifluoromethyl substitution . This lower pKa value compared to 3-(trifluoromethyl)benzyl alcohol (14.17±0.10) and 4-chlorobenzyl alcohol (14.16±0.10) reflects the additive electron-withdrawing effect of both substituents, which can be critical for predicting reactivity in base-catalyzed reactions or for modulating hydrogen-bonding interactions in biological target binding [1].

Physicochemical profiling Reactivity prediction Drug design

Synthetic Route and Yield

A reproducible synthetic method for 4-Chloro-3-(trifluoromethyl)benzyl alcohol is described in patent literature, involving sodium borohydride reduction of 3-trifluoromethyl-4-chlorobenzaldehyde in methanol at 0-10 °C [1]. The reported yield for this transformation is 86%, providing a benchmark for synthetic efficiency when compared to alternative halogenated benzyl alcohols that may require less readily available starting materials or exhibit lower yields in analogous reductions .

Process chemistry Synthetic efficiency Scale-up

Lipophilicity (LogP) and Biological Behavior

The calculated octanol-water partition coefficient (LogP) for 4-Chloro-3-(trifluoromethyl)benzyl alcohol is reported as 2.34 . This value positions the compound as more lipophilic than many simple benzyl alcohols (e.g., benzyl alcohol, LogP ~1.1) and provides a quantitative basis for understanding its enhanced membrane permeability and potential for hydrophobic interactions in biological systems compared to less substituted analogs [1].

ADME prediction Lipophilicity Drug-likeness

Purity and Quality Control Specifications

Commercial suppliers of 4-Chloro-3-(trifluoromethyl)benzyl alcohol routinely offer the compound with a certified purity of ≥97% or ≥98%, accompanied by batch-specific Certificates of Analysis (COA) that include structural characterization data such as NMR and HPLC traces . This level of quality documentation is essential for ensuring reproducibility in research and meeting regulatory requirements in pharmaceutical development, and may surpass the purity specifications available for less common or custom-synthesized benzyl alcohol derivatives.

Quality assurance Reproducibility Regulatory compliance

4-Chloro-3-(trifluoromethyl)benzyl alcohol: High-Value Applications


Medicinal Chemistry: Fluorinated Drug Candidates

The distinct LogP of 2.34 and the electron-withdrawing character of the trifluoromethyl group make this benzyl alcohol an ideal building block for constructing drug-like molecules where enhanced membrane permeability and resistance to oxidative metabolism are desired . It can be employed to install the 4-chloro-3-(trifluoromethyl)benzyl moiety into lead compounds via etherification, esterification, or carbamate formation, directly influencing the compound's ADME properties as supported by class-level inference on halogenated benzyl alcohols .

Process Chemistry: Large-Scale Synthesis

The established patent route (US4063022) provides a validated, high-yielding (86%) method for producing 4-Chloro-3-(trifluoromethyl)benzyl alcohol from commercially available 3-trifluoromethyl-4-chlorobenzaldehyde [1]. This reduces process development time and cost for organizations requiring kilogram quantities of this specific building block, offering a clear advantage over analogs for which no optimized large-scale synthesis is publicly disclosed.

Agrochemical Research: Fluorinated Pesticides

The combination of chloro and trifluoromethyl substituents is a common motif in modern agrochemicals due to the enhanced bioactivity and environmental persistence imparted by these groups. 4-Chloro-3-(trifluoromethyl)benzyl alcohol serves as a versatile precursor for introducing this privileged substructure into new active ingredient candidates, leveraging its favorable physicochemical properties and commercial availability in high purity .

Material Science: Specialty Polymers and Surface Modifiers

The unique polarity and surface activity of the 4-chloro-3-(trifluoromethyl)benzyl moiety can be exploited to modify polymer surfaces or create specialty coatings with altered hydrophobicity, adhesion, or refractive index. The availability of the alcohol functional group allows for easy conjugation to polymer backbones or small-molecule modifiers via standard esterification or etherification chemistry .

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